Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)-
Description
Chemical Identity and Structure
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)- (CAS 30346-23-7), is an ester derivative of a substituted cyclohexylidene acetic acid. Its structure features a 3,3-dimethylcyclohexylidene moiety conjugated with an ethyl ester group in the (2Z)-configuration. The Z-isomer designation indicates the spatial arrangement of substituents around the double bond, which critically influences its physicochemical and biological properties .
GC–MS analysis, using columns like VF23-ms, is pivotal for separating Z/E isomers and confirming structural identity via fragmentation patterns (e.g., m/z(%): 154(13), 136(84), 69(100) for Z-DMCHE) .
These compounds mediate interspecies communication, with the Z-isomer often exhibiting stronger bioactivity than the E-isomer .
Properties
CAS No. |
37722-77-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8- |
InChI Key |
BKHNGPZOPOPDCJ-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCC(C1)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of 3,3-dimethylcyclohexylidene derivatives with varying functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 3,3-Dimethylcyclohexylidene Derivatives
Key Differences and Implications
Functional Groups: Alcohols (Z-DMCHE): Higher polarity than esters and aldehydes, affecting volatility. Used as direct pheromones due to moderate evaporation rates . Aldehydes (Z-DMCHA): More reactive and volatile than alcohols, often requiring stabilization in pheromone blends. Fragmentation patterns (e.g., m/z 137(100)) distinguish them from esters . Esters are common in plant volatiles (e.g., Melaleuca oils) and may serve as flavorants or indirect semiochemicals .
Isomer-Specific Activity :
- The Z-isomer of DMCHE is bioactive in P. subopacus, while the E-isomer shows negligible attraction . For aldehydes like DMCHA, both isomers may coexist in pheromone blends but with species-specific ratios .
Analytical Challenges :
- GC separation of Z/E isomers requires specialized columns (e.g., VF23-ms) due to nearly identical retention times on standard columns .
Ecological Roles :
- Alcohol and aldehyde derivatives dominate insect pheromone systems, whereas esters like the target compound are less documented in this context. However, structurally related esters (e.g., benzyl benzoate) occur in plant-defense compounds, suggesting possible ecological overlap .
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